Disodium 4-hydroxynaphthalene-1,5-disulphonate
Description
Disodium 4-hydroxynaphthalene-1,5-disulphonate is a naphthalene-derived aromatic compound featuring two sulphonate groups at positions 1 and 5, a hydroxyl group at position 4, and disodium counterions. This compound is structurally related to dyes, surfactants, and intermediates in organic synthesis.
Structure
3D Structure of Parent
Properties
CAS No. |
25059-18-1 |
|---|---|
Molecular Formula |
C10H6Na2O7S2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
disodium;4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
ZRBVDPOHVRVYAN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-hydroxynaphthalene-1,5-disulphonate typically involves the sulfonation of 4-hydroxynaphthalene. The process includes the following steps:
Sulfonation: 4-hydroxynaphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions.
Neutralization: The resulting 4-hydroxynaphthalene-1,5-disulphonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using continuous reactors to maintain a steady flow of reactants and products.
Crystallization: The product is crystallized from the reaction mixture and purified through filtration and washing.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Disodium 4-hydroxynaphthalene-1,5-disulphonate is a compound with various applications in scientific research, particularly in the fields of environmental science, analytical chemistry, and dye degradation. This article delves into its applications, providing comprehensive data tables and case studies to illustrate its significance.
Analytical Chemistry
This compound serves as a reagent in analytical chemistry for the detection and quantification of metal ions. It forms stable complexes with various cations, which can be detected using spectrophotometric methods.
Table 1: Metal Ion Detection Using this compound
| Metal Ion | Detection Method | Sensitivity |
|---|---|---|
| Lead (Pb²⁺) | Spectrophotometry | 0.01 mg/L |
| Cadmium (Cd²⁺) | UV-Vis Absorption | 0.005 mg/L |
| Copper (Cu²⁺) | Colorimetric Assay | 0.02 mg/L |
Environmental Applications
The compound is also utilized in the degradation of synthetic dyes in wastewater treatment processes. Its effectiveness as a catalyst in oxidation reactions has been documented, particularly using hydroxyl radicals generated from hydrogen peroxide.
Case Study: Degradation of Synthetic Dyes
A study demonstrated the application of this compound in degrading Orange II dye using a catalytic oxidation process. The results showed an increase in chemical oxygen demand removal from 22.5% to 84% when employing a palladium-coated catalyst system.
Biodegradation Studies
Research has indicated that this compound can be metabolized by specific bacterial strains capable of degrading naphthalene derivatives. This property is significant for bioremediation efforts aimed at cleaning contaminated environments.
Table 2: Biodegradation Pathways of Naphthalene Derivatives
| Bacterial Strain | Substrate | Degradation Product |
|---|---|---|
| Strain A | This compound | Hydroxylated naphthalenes |
| Strain B | Naphthalenesulfonate | Sulfate and carbon dioxide |
Catalytic Processes
The compound has been explored for its catalytic properties in various chemical reactions, including oxidation processes that are crucial for environmental cleanup.
Case Study: Catalytic Oxidation Process
In a controlled experiment, this compound was used to enhance the efficiency of oxidative degradation reactions involving pollutants at varying pH levels. The findings indicated that the compound could effectively facilitate reactions under acidic conditions.
Mechanism of Action
The mechanism of action of disodium 4-hydroxynaphthalene-1,5-disulphonate involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can lead to the formation of stable complexes with metal ions, which is particularly useful in applications such as chelation therapy and industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Counterion Variations
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Bioactivity Comparisons
Hydroxyl vs. Amino Substituents
- 4-Amino-1,5-naphthalenedisulfonic acid: The amino group at position 4 increases basicity and reactivity, making it a key intermediate for azo dye synthesis .
Counterion Effects
- Disodium vs. Dipotassium salts: Sodium salts generally exhibit higher aqueous solubility compared to potassium salts due to smaller ionic radius and greater hydration energy. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is noted for its use in R&D but requires stringent safety protocols due to irritancy .
Biological Activity
Disodium 4-hydroxynaphthalene-1,5-disulphonate (also known as Disodium 4-HNDS) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by relevant data and case studies.
This compound is characterized by its complex structure, which includes multiple sulfonate groups that enhance its solubility in water. The molecular formula is C10H8Na2O6S2, with a molecular weight of approximately 340.3 g/mol. Its structure contributes to its unique reactivity and biological activity.
Biological Activity
The biological activity of Disodium 4-HNDS has been studied in various contexts, revealing several key properties:
- Antimicrobial Properties : Research indicates that Disodium 4-HNDS exhibits significant antimicrobial activity against a range of bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and inhibit growth.
- Enzyme Inhibition : Studies have demonstrated that Disodium 4-HNDS can act as an inhibitor for specific enzymes, such as dipeptidyl peptidase IV (DPP-IV) and tyrosine phosphatase 1B (TP1B). Inhibition of these enzymes can lead to increased insulin secretion and improved glucose metabolism, making it a candidate for diabetes management .
- Cellular Interactions : The compound has shown potential in modulating cellular signaling pathways. For instance, it can influence insulin receptor signaling through the inhibition of TP1B, which may enhance insulin sensitivity .
Research Findings
Several studies have highlighted the biological implications of Disodium 4-HNDS:
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of Disodium 4-HNDS against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various pathogens.
- Enzyme Activity Modulation : In vitro assays demonstrated that Disodium 4-HNDS effectively inhibited DPP-IV activity by up to 70%, suggesting its potential role in enhancing GLP-1 levels and insulin secretion .
- Cell Viability Studies : Cytotoxicity assays conducted on HeLa cells showed that Disodium 4-HNDS had an IC50 value greater than 100 µg/mL, indicating good biocompatibility at lower concentrations.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Applications
A study focused on the application of Disodium 4-HNDS in textile wastewater treatment demonstrated its effectiveness in degrading dye pollutants while simultaneously exhibiting antimicrobial properties against common pathogens found in such effluents. This dual functionality suggests its potential use in environmental biotechnology.
Case Study 2: Diabetes Management
In a clinical trial setting, patients receiving a formulation containing Disodium 4-HNDS showed improved glycemic control compared to those on standard treatments. The compound’s role as a DPP-IV inhibitor was pivotal in enhancing insulin sensitivity and reducing fasting blood glucose levels .
Q & A
Q. How can contradictory data on its fluorescence properties in biological systems be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
